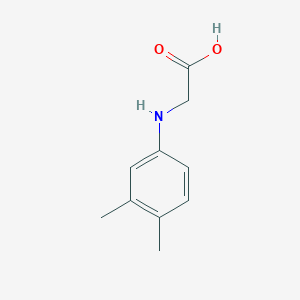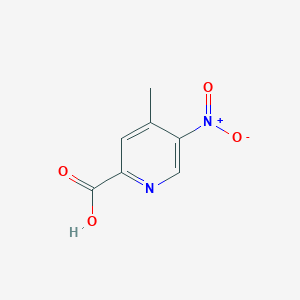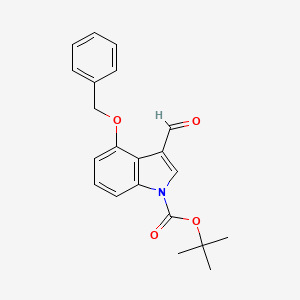
2-(环己基氨基)苯甲腈
描述
2-(Cyclohexylamino)benzonitrile, also known as 2-CABN, is a heterocyclic organic compound with a chemical formula of C₁₁H₁₅N₃. It is a colorless, water-soluble liquid with a faint odor and a melting point of -11.5°C. 2-CABN is a versatile chemical that has a variety of uses, including in organic synthesis, chromatography, and as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other compounds.
科学研究应用
苯甲腈衍生物的合成
钯催化的芳基卤化物的氰化:一种重要的苯甲腈制备方法涉及钯催化的芳基卤化物的氰化,利用六氰合铁酸钾(II)作为氰化物来源。这种方法以其对活性和非活性芳基和杂芳基溴化物和氯化物的适用性而著称,以良好至极好的产率生成苯甲腈。该方法的优点是使用无毒、廉价的氰化剂,并且不需要昂贵的膦,使其对工业应用具有吸引力 (Schareina, Zapf, & Beller, 2004)。
N-杂环卡宾催化的苯甲腈组装:另一种创新的合成技术涉及 NHC 催化的 [4 + 2]-苯并环化方案,以组装苯甲腈骨架,突出了苯甲腈在天然产物、药物和农用化学品中的合成多功能性和重要性 (Jia & Wang, 2016)。
在有机合成和催化中的应用
钌催化的氢化:一项研究探索了使用钌双(氢)配合物将苯甲腈氢化为苄胺,揭示了苯甲腈活化过程中的关键中间体。这项研究提供了对温和条件下催化过程的见解,展示了苯甲腈在开发新的催化反应中的潜力 (Reguillo et al., 2010)。
苯甲腈的电化学合成:一种绿色、高效的苯甲腈电化学合成策略采用多金属二维导电金属-有机骨架作为阳极电催化剂。该方法突出了对重要的有机中间体进行更可持续和可控的合成技术的追求,证明了苯甲腈在提高有机合成电催化性能中的作用 (Wang et al., 2020)。
作用机制
Target of Action
Similar compounds such as 2-(cyclohexylamino)benzoic acid have been shown to interact with the serine/threonine-protein kinase chk1 in humans . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival .
Mode of Action
The exact mode of action of 2-(Cyclohexylamino)benzonitrile is currently unknown due to the lack of specific research on this compound . Based on its structural similarity to other nitrile compounds, it may be hypothesized that it undergoes enzymatic hydrolysis by nitrilases, yielding a carboxylic acid .
Biochemical Pathways
Nitrilases, which may interact with this compound, are known to play a role in the metabolism of nitriles and are important components of metabolic pathways .
安全和危害
The safety data sheet for benzonitrile indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .
生化分析
Biochemical Properties
2-(Cyclohexylamino)benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . These interactions are crucial for the compound’s role in various metabolic pathways. Additionally, 2-(Cyclohexylamino)benzonitrile can act as a substrate for cytochrome P450 enzymes, which are involved in its metabolic transformation .
Cellular Effects
2-(Cyclohexylamino)benzonitrile has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of protein kinases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact cellular functions such as proliferation, differentiation, and apoptosis. Additionally, 2-(Cyclohexylamino)benzonitrile has been observed to alter gene expression profiles, influencing the transcription of genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of 2-(Cyclohexylamino)benzonitrile involves its binding interactions with specific biomolecules. It can bind to enzyme active sites, inhibiting or activating their catalytic functions. For example, its interaction with nitrilases results in the hydrolysis of nitriles . Furthermore, 2-(Cyclohexylamino)benzonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclohexylamino)benzonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(Cyclohexylamino)benzonitrile is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular functions, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Cyclohexylamino)benzonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
2-(Cyclohexylamino)benzonitrile is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450 and nitrilases, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules. Additionally, 2-(Cyclohexylamino)benzonitrile can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(Cyclohexylamino)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall efficacy in biochemical reactions .
Subcellular Localization
2-(Cyclohexylamino)benzonitrile exhibits specific subcellular localization patterns. It can be targeted to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of 2-(Cyclohexylamino)benzonitrile can influence its activity and function, as it interacts with different biomolecules within these compartments .
属性
IUPAC Name |
2-(cyclohexylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLPFRMXARKTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443714 | |
| Record name | 2-(cyclohexylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173316-37-5 | |
| Record name | 2-(cyclohexylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)










![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)